2-(thiophen-2-yl)-1-[(thiophen-2-yl)methyl]-1H-1,3-benzodiazole
Description
Chemical Structure and Synthesis 2-(Thiophen-2-yl)-1-[(thiophen-2-yl)methyl]-1H-1,3-benzodiazole (hereafter referred to as TMTB) is a benzimidazole derivative featuring dual thiophene substituents. It is synthesized via a one-pot condensation of o-phenylenediamine with two equivalents of thiophene-2-carboxaldehyde in ethanol under reflux, using ammonium chloride (20 mol%) as a catalyst . The reaction proceeds through Schiff base formation followed by cyclization, yielding a planar benzimidazole core with thiophene groups at positions 1 and 2 .
Structural Features
Crystallographic studies reveal a planar benzimidazole moiety (root-mean-square deviation: 0.0076 Å) with thiophene substituents canted at 24.06° and 85.07° from the central plane. This arrangement facilitates intermolecular interactions, such as C–H⋯N hydrogen bonds (2.535 Å, 165.8°), forming chain-like networks . The compound exhibits rotational disorder in the thiophene groups, with a major occupancy of 81% in its chloro-substituted derivative .
Properties
IUPAC Name |
2-thiophen-2-yl-1-(thiophen-2-ylmethyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2S2/c1-2-7-14-13(6-1)17-16(15-8-4-10-20-15)18(14)11-12-5-3-9-19-12/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGYSLLZLRSVTRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=CS3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10358347 | |
| Record name | 1H-Benzimidazole, 2-(2-thienyl)-1-(2-thienylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85215-57-2 | |
| Record name | 1H-Benzimidazole, 2-(2-thienyl)-1-(2-thienylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(thiophen-2-yl)-1-[(thiophen-2-yl)methyl]-1H-1,3-benzodiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiophene with thiophene-2-carbaldehyde in the presence of a catalyst such as trifluoroacetic acid. The reaction is carried out under reflux conditions, leading to the formation of the desired benzodiazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Synthetic Formation and Cyclization
The compound is typically synthesized via acid-catalyzed cyclocondensation. A representative method involves:
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Reacting 1,2-diamine precursors with thiophene-2-carboxaldehyde derivatives under reflux in glacial acetic acid .
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Microwave-assisted protocols reduce reaction times from hours to minutes while maintaining yields >85% .
Key reaction parameters :
| Parameter | Value | Source |
|---|---|---|
| Temperature | 80–110°C | |
| Catalyst | Acetic acid or p-TsOH | |
| Yield (conventional) | 72–78% | |
| Yield (microwave) | 85–92% |
Electrophilic Substitution Reactions
The benzodiazole core undergoes regioselective electrophilic substitution at the C5 position due to resonance-directed electron density distribution . Documented reactions include:
Nitration
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Reagents: HNO₃/H₂SO₄ (1:3 v/v) at 0–5°C
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Product: 5-Nitro derivative (87% yield)
Sulfonation
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Reagents: ClSO₃H in CH₂Cl₂ at 25°C
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Product: 5-Sulfo derivative (68% yield)
Oxidation Reactions
The thiophene rings exhibit distinct oxidation pathways:
Peracid-Mediated Oxidation
| Condition | Product | Yield |
|---|---|---|
| mCPBA (1.2 equiv), CHCl₃, 25°C | Thiophene → Thiophene-1-oxide | 92% |
| mCPBA (2.5 equiv), reflux | Thiophene → Thiophene-1,1-dioxide | 74% |
Oxidation occurs preferentially at the unsubstituted thiophene ring due to steric hindrance from the benzodiazole group .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings:
Suzuki-Miyaura Coupling
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Substrate: 5-Bromo derivative
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Partners: Arylboronic acids (e.g., phenyl, 4-methoxyphenyl)
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Conditions: Pd(PPh₃)₄ (5 mol%), K₂CO₃, DME/H₂O (3:1), 80°C
Sonogashira Coupling
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Substrate: 5-Iodo derivative
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Partners: Terminal alkynes (e.g., phenylacetylene)
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Conditions: PdCl₂(PPh₃)₂ (3 mol%), CuI (10 mol%), Et₃N, 60°C
Nucleophilic Reactions
The methylene bridge (-CH₂-) between benzodiazole and thiophene shows unexpected nucleophilicity:
Alkylation
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Reagents: Alkyl halides (e.g., CH₃I, C₂H₅Br) in DMF/K₂CO₃
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Products: Quaternary ammonium salts
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Reaction Time: 4–6 hr at 50°C
Complexation with Metals
The benzodiazole nitrogen atoms coordinate to transition metals:
| Metal Salt | Ligand Ratio | Application | Reference |
|---|---|---|---|
| Cu(NO₃)₂·3H₂O | 1:2 | Catalytic oxidation reactions | |
| Pd(OAc)₂ | 1:1 | Cross-coupling precatalyst |
Stability constants () for Cu(II) complexes range from 8.2–9.1 .
Thermal Degradation
Thermogravimetric analysis (TGA) reveals:
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Initial decomposition: 218°C (loss of thiophene substituents)
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Char residue at 600°C: 22–24%
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces:
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Benzodiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to 2-(thiophen-2-yl)-1-[(thiophen-2-yl)methyl]-1H-benzodiazole exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that modifications in the benzodiazole structure could enhance activity against breast cancer cells through apoptosis induction mechanisms .
Compound Cell Line IC50 (µM) 2-(thiophen-2-yl)-1-[(thiophen-2-yl)methyl]-1H-benzodiazole MCF7 (Breast Cancer) 12.5 Related Compound A MCF7 15.0 Related Compound B MCF7 10.0 -
Antimicrobial Properties :
- The compound has shown promising antimicrobial activity against both gram-positive and gram-negative bacteria. In vitro studies highlighted its effectiveness in inhibiting the growth of Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antimicrobial agent .
Materials Science Applications
-
Organic Light Emitting Diodes (OLEDs) :
Property Value Luminance Efficiency 15 cd/A Turn-on Voltage 3.0 V Lifetime >10,000 hours
Organic Electronics Applications
The compound's electronic properties also make it suitable for applications in organic semiconductors:
- Field Effect Transistors (FETs) :
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer effects of various benzodiazole derivatives, including our compound of interest. The findings revealed a dose-dependent response in inhibiting cell proliferation in MCF7 cells, with significant morphological changes observed under microscopy, indicative of apoptosis .
Case Study 2: OLED Performance
In a comparative study on OLED performance, devices incorporating 2-(thiophen-2-yl)-1-[(thiophen-2-yl)methyl]-1H-benzodiazole were found to outperform traditional materials in terms of efficiency and stability under operational conditions. The devices maintained consistent performance over extended periods, showcasing the compound's potential for commercial applications .
Mechanism of Action
The mechanism of action of 2-(thiophen-2-yl)-1-[(thiophen-2-yl)methyl]-1H-1,3-benzodiazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the benzodiazole and thiophene rings allows for interactions with nucleic acids and proteins, contributing to its bioactivity.
Comparison with Similar Compounds
Antioxidant Activity
- TMTB: Exhibits moderate antioxidant activity (IC₅₀: 58 μM in DPPH assay), outperformed by quinoline-based benzimidazoles (e.g., Compound 24, IC₅₀: 12 μM) due to hydroxyl groups enhancing radical scavenging .
- L1/L2 : Pyrrole and furan analogs show lower activity than TMTB, likely due to reduced electron-donating capacity compared to thiophene .
Antiviral Potential
Catalytic Performance
Structural and Thermal Stability
Crystallinity
- TMTB forms monoclinic crystals (space group P2₁/c) with a density of 1.523 g/cm³, while 6-chloro-TMTB crystallizes in triclinic P-1 with higher thermal stability (decomposition temperature: 245°C vs. 220°C for TMTB) .
Solubility
- TMTB is sparingly soluble in polar solvents (e.g., ethanol, DMF) but exhibits improved solubility in chloroform due to hydrophobic thiophene interactions .
Key Research Findings and Implications
- Structure-Activity Relationship (SAR) : Thiophene substituents enhance catalytic and antioxidant performance compared to furan or pyrrole analogs, likely due to sulfur's electron-rich nature and polarizability .
- Chloro-Substitution : Introducing chlorine at position 6 (6-chloro-TMTB) improves thermal stability without significantly altering biological activity, suggesting utility in high-temperature applications .
- Limitations : TMTB's moderate antioxidant activity and rotational disorder in crystal structures may limit its pharmaceutical use, necessitating further derivatization .
Biological Activity
The compound 2-(thiophen-2-yl)-1-[(thiophen-2-yl)methyl]-1H-1,3-benzodiazole is a member of the benzodiazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 304.4 g/mol. The structure features two thiophene rings and a benzodiazole moiety, contributing to its unique pharmacological properties.
1. Anticancer Activity
Recent studies have indicated that derivatives of benzodiazole compounds exhibit significant anticancer properties. For instance, a study demonstrated that compounds similar to 2-(thiophen-2-yl)-1-[(thiophen-2-yl)methyl]-1H-benzodiazole showed promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 25.72 ± 3.95 | Induction of apoptosis |
| Compound B | U87 (Glioblastoma) | 45.2 ± 13.0 | Inhibition of proliferation |
In vivo studies further confirmed the anticancer efficacy, where tumor growth was significantly suppressed in mice treated with these compounds .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that benzodiazole derivatives can inhibit the growth of various bacteria and fungi:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.015 mg/mL |
| Escherichia coli | 0.025 mg/mL |
The presence of thiophene groups enhances the lipophilicity and bioavailability of these compounds, making them effective against resistant strains .
3. Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound exhibits anti-inflammatory properties. Studies have shown that it reduces the expression of pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in inflammatory diseases .
Case Study 1: Anticancer Efficacy
A study conducted on mice bearing tumors showed that administration of the compound resulted in a significant reduction in tumor volume compared to control groups. The mechanism was linked to apoptosis induction via caspase activation pathways.
Case Study 2: Antimicrobial Testing
In vitro testing against clinical isolates of Staphylococcus aureus revealed that the compound effectively inhibited bacterial growth at low concentrations, suggesting its potential as a novel antibiotic agent.
Q & A
Q. What are the optimal synthetic routes for preparing 2-(thiophen-2-yl)-1-[(thiophen-2-yl)methyl]-1H-1,3-benzodiazole, and how can purity be validated?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving condensation of o-phenylenediamine derivatives with thiophene-containing aldehydes under acidic or catalytic conditions. For example, analogous benzodiazole derivatives are synthesized using a Schiff base intermediate, followed by cyclization (e.g., via reflux in acetic acid or using POCl₃ as a catalyst) . Purity validation requires a combination of techniques:
- Melting Point Analysis : Compare experimental values with literature data (e.g., compounds in report 70–96% yields and melting points).
- Spectroscopy : Use -NMR to confirm substitution patterns (e.g., thiophene protons at δ 6.8–7.5 ppm) and IR for functional groups like C=N (stretching at ~1600 cm) .
- Elemental Analysis : Verify calculated vs. experimental C, H, N, S percentages (as in ).
Q. How can crystallographic data resolve ambiguities in the molecular structure of thiophene-substituted benzodiazoles?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for resolving bond angles, dihedral angles, and intermolecular interactions. For instance, highlights the use of SCXRD to analyze a chloro-substituted benzimidazole analog, revealing π–π stacking (centroid distances ~3.7 Å) and C–H···π interactions stabilizing the crystal lattice. Tools like APEX2 and SHELXTL are used for data refinement . Key parameters to analyze include:
- Dihedral Angles : Between benzodiazole and thiophene rings (e.g., <10° indicates coplanarity, enhancing conjugation).
- Hydrogen Bonding : Non-classical interactions (e.g., weak C–H···S bonds) .
Advanced Research Questions
Q. What computational strategies are effective for predicting the biological activity of 2-(thiophen-2-yl)-substituted benzodiazoles?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) calculations can model interactions with biological targets. For example:
- Docking Studies : Align the compound with active sites of enzymes (e.g., HIV-1 protease or α-glucosidase) using PyMOL. shows analogs (e.g., compound 9c) binding to α-glucosidase with specific hydrogen bonds and hydrophobic contacts .
- DFT Analysis : Calculate frontier molecular orbitals (HOMO-LUMO gap) to assess reactivity. Thiophene’s electron-rich nature may lower the LUMO, enhancing electrophilic interactions .
Q. How do structural modifications (e.g., halogenation) at the thiophene or benzodiazole rings affect physicochemical properties?
- Methodological Answer : Systematic substitution studies (e.g., introducing Cl, F, or Br at para positions) can be guided by Hammett constants (σ) to predict electronic effects. For example:
- Halogenation : Chlorine at the benzodiazole ring (as in ) increases lipophilicity (logP) and may enhance antimicrobial activity .
- Methoxy Groups : Electron-donating substituents (e.g., –OCH₃) on thiophene alter π-electron density, affecting UV-Vis absorption (red shifts observed in ) .
Use HPLC to monitor stability under varying pH and temperature conditions.
Q. How can researchers resolve contradictions in reported biological activities of structurally similar benzodiazoles?
- Methodological Answer : Contradictions often arise from assay variability or impurities. Mitigation strategies include:
- Standardized Assays : Replicate studies using identical cell lines (e.g., MCF-7 for anticancer activity) and controls.
- Purity Reevaluation : Re-analyze compounds via LC-MS to detect trace impurities (e.g., unreacted intermediates) .
- SAR Analysis : Compare substituent effects across analogs (e.g., thiophene vs. furan in ) to isolate key functional groups .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
